An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, and understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document collates available data on the identity, structure, and predicted properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including solubility, partition coefficient (logP), and dissociation constant (pKa), providing a robust framework for its empirical characterization.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry due to its structural analogy to endogenous purines. This structural similarity allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. Consequently, derivatives of imidazo[4,5-b]pyridine have been investigated for a multitude of therapeutic applications, including oncology, virology, and inflammatory diseases.
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, a specific derivative of this class, presents a unique combination of a hydrogen bond donor (the hydroxyl group) and acceptor sites within a semi-rigid bicyclic core. These features are critical for molecular recognition and binding affinity to biological macromolecules. A thorough understanding of its physicochemical properties is therefore a critical first step in the rational design and development of novel therapeutics based on this scaffold.
Molecular Identity and Structure
The fundamental identification and structural characteristics of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol are summarized below.
| Property | Value | Source |
| Chemical Name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | - |
| CAS Number | 1171920-70-9 | [1][2][3][4] |
| Molecular Formula | C₇H₇N₃O | [1][3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Chemical Structure | PubChem | |
| Physical Form | Solid, typically a lyophilized powder.[1][2] | Multiple Suppliers |
| Storage Conditions | Recommended long-term storage at -20°C to -80°C.[1][2] Short-term storage at 4°C is also possible.[1][2] It is advised to avoid repeated freeze-thaw cycles.[1][2] | Multiple Suppliers |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| XlogP | 0.3 | PubChem[5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
Note: These values are computationally predicted and require experimental verification for use in critical applications such as drug formulation and pharmacokinetic modeling.
Experimental Determination of Physicochemical Properties: Methodologies and Workflows
To address the gap in experimental data, this section provides detailed protocols for the determination of key physicochemical properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. These methods are widely accepted in the pharmaceutical industry and are designed to yield high-quality, reproducible data.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold standard for experimental logP determination.[6][7]
Experimental Protocol: Shake-Flask Method for logP Determination
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Preparation of Pre-saturated Solvents: Prepare a sufficient quantity of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix equal volumes of 1-octanol and the aqueous buffer in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Standard Solution Preparation: Prepare a stock solution of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated 1-octanol. A typical starting ratio is 1:1 (v/v). Add a small aliquot of the compound's stock solution to the vial.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to allow for the compound to reach equilibrium between the two phases.[7]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Experimental workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the bioavailability and formulation of a drug candidate. The thermodynamic shake-flask method is considered the definitive approach for determining equilibrium solubility.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
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Sample Preparation: Add an excess amount of solid 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol to a series of vials containing a suitable aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[8]
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for determining thermodynamic aqueous solubility.
Determination of Dissociation Constant (pKa)
The pKa value(s) of a compound describe its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[9]
Experimental Protocol: Potentiometric pKa Determination
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Sample Preparation: Dissolve an accurately weighed amount of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility). The ionic strength of the solution should be kept constant using an inert salt like KCl.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode and a titrant delivery tube.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often identified using the first or second derivative of the curve).
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
While specific spectral data for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is not widely published, related compounds have been characterized by NMR and UV-Vis spectroscopy. These techniques are essential for structural confirmation and for providing insights into the electronic properties of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. For 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, one would expect characteristic signals for the methyl group, the aromatic protons on the pyridine and imidazole rings, and the hydroxyl proton. The chemical shifts and coupling constants would provide definitive evidence for the connectivity of the atoms.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of imidazo[4,5-b]pyridine derivatives typically exhibits characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the solution, providing information about the electronic structure and ionization state of the molecule.
Conclusion and Future Directions
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a molecule with significant potential in drug discovery, owing to its privileged imidazo[4,5-b]pyridine scaffold. While its basic identity is established, a comprehensive experimental characterization of its physicochemical properties is currently lacking. This guide has provided the foundational information available and, more importantly, has outlined the detailed experimental protocols necessary to obtain critical data on its lipophilicity, solubility, and ionization behavior.
For researchers and drug development professionals, the experimental determination of these properties is a crucial next step. The resulting data will be invaluable for building accurate structure-activity relationships, developing robust formulations, and predicting the in vivo performance of any potential drug candidates derived from this promising molecule.
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